molecular formula C15H17NO4 B1445233 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1239841-29-2

1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1445233
CAS No.: 1239841-29-2
M. Wt: 275.3 g/mol
InChI Key: CLJPQWVXKXAHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids in the presence of a base or catalyst.

    Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxyphenyl derivatives.

    Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone group and carboxylation to form the carboxylic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-2-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    1-Cyclopropyl-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it distinct from its analogs.

Properties

IUPAC Name

1-cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-20-11-4-2-3-9(7-11)14-12(15(18)19)8-13(17)16(14)10-5-6-10/h2-4,7,10,12,14H,5-6,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJPQWVXKXAHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(CC(=O)N2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 3
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 4
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 6
1-Cyclopropyl-2-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.